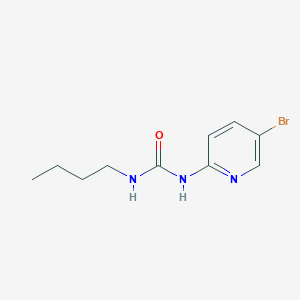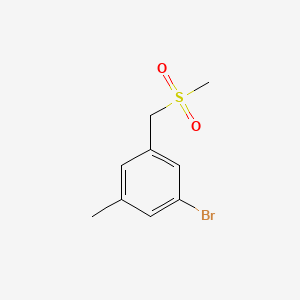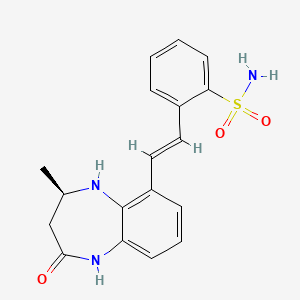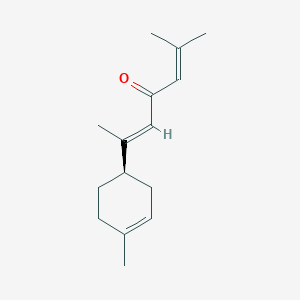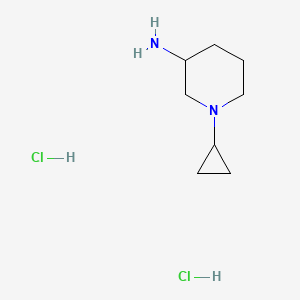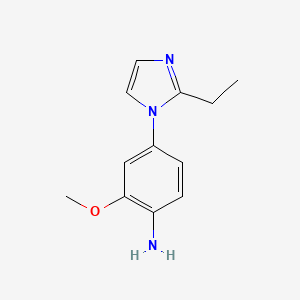
4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline is a compound that features an imidazole ring substituted with an ethyl group and an aniline moiety substituted with a methoxy group This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The reaction is usually carried out in a polar solvent such as ethanol or water under reflux conditions.
Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Aniline Moiety: The aniline moiety can be synthesized through the reduction of nitrobenzene using a reducing agent such as iron powder in acidic conditions.
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The compound may also interact with cellular receptors, modulating signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Ethyl-1H-imidazol-1-yl)-2-fluoroaniline: Similar structure but with a fluoro group instead of a methoxy group.
4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methoxy group.
Uniqueness
4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline is unique due to the presence of both the ethyl-substituted imidazole ring and the methoxy-substituted aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
4-(2-ethylimidazol-1-yl)-2-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-3-12-14-6-7-15(12)9-4-5-10(13)11(8-9)16-2/h4-8H,3,13H2,1-2H3 |
Clave InChI |
KCUKIUKYFILABJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1C2=CC(=C(C=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





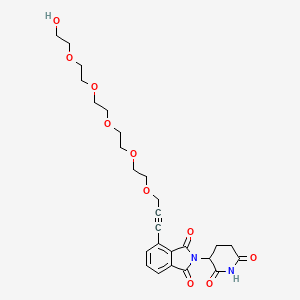


![(4-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765927.png)

